2-Amino-2-(5-fluoropyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-amino-2-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChI Key |
JTFJNWJSUFENLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(CO)N |
Origin of Product |
United States |
Contextualization Within Fluorinated Pyridine Chemistry
Fluorinated pyridine (B92270) derivatives are a cornerstone in the development of modern agrochemicals and pharmaceuticals. mdpi.comnih.gov The introduction of fluorine into a pyridine ring can profoundly alter the molecule's physicochemical properties, including its basicity, metabolic stability, and lipophilicity. chemicalbook.com This strategic placement of fluorine is a key tool for medicinal chemists to fine-tune the characteristics of a drug candidate.
2-Amino-2-(5-fluoropyridin-3-yl)ethanol is structurally defined by a pyridine ring substituted with a fluorine atom at the 5-position and an aminoethanol group at the 3-position. The presence of the fluorine atom is anticipated to lower the pKa of the pyridine nitrogen, influencing its ability to form ionic bonds. The aminoethanol side chain introduces two key functional groups—an amine and a hydroxyl group—which can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Furthermore, the carbon atom to which both the amino and hydroxyl groups are attached is a chiral center, meaning the compound can exist as two distinct enantiomers. The synthesis of specific stereoisomers, such as (2S)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol, highlights the importance of stereochemistry in this class of compounds. chemicalbook.com
Significance in Contemporary Medicinal Chemistry Research
The true significance of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol in contemporary medicinal chemistry likely lies in its potential as a chiral building block for the synthesis of more complex and biologically active molecules. The amino alcohol moiety is a prevalent feature in many approved drugs, and its combination with a fluorinated pyridine (B92270) ring presents a valuable scaffold for drug discovery programs.
The precursor, 2-amino-5-fluoropyridine (B1271945), is a known and important intermediate in the synthesis of pharmaceuticals, such as peptide deformylase inhibitors. researchgate.netchemicalbook.com This underscores the value of the 5-fluoropyridine core in bioactive compounds. By analogy, this compound can be envisioned as a next-generation intermediate, offering additional points for molecular diversity and the introduction of chirality. The strategic incorporation of fluorine can lead to enhanced metabolic stability and improved binding affinity of the final drug molecule to its target protein. chemicalbook.com
Overview of Research Trajectories for the Compound and Its Analogues
Strategies for the Preparation of the 5-Fluoropyridin-3-yl Scaffold
The construction of the 5-fluoropyridin-3-yl core is a critical first stage in the synthesis of the target molecule. This can be achieved through various strategies, including modification of existing pyridine rings and de novo ring construction.
Synthesis from Precursor Pyridine Derivatives
A common approach to the 5-fluoropyridin-3-yl scaffold begins with readily available pyridine derivatives. For instance, 3-aminopyridine (B143674) can be converted to 3-fluoropyridine (B146971) via a diazotization reaction in the presence of a fluoride (B91410) source, such as fluoroboric acid, in a process known as the Balz-Schiemann reaction. Subsequent functionalization at the 3- and 5-positions can then be undertaken.
Another strategy involves the use of polysubstituted pyridines. For example, 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid can be hydrogenated to remove the chlorine atoms, yielding 5-fluoronicotinic acid. nih.gov This nicotinic acid derivative serves as a versatile intermediate for further transformations.
Selective Fluorination Approaches on Pyridine Rings
Direct and selective fluorination of the pyridine ring represents an atom-economical approach to fluorinated pyridines. Nucleophilic fluorination of pyridines can be challenging, particularly at the meta position, due to the electron-deficient nature of the ring. researchgate.net However, methods have been developed to achieve this transformation. One such method involves the fluorination of pyridine N-oxides. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can undergo direct fluorination to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to a 3-fluoropyridine derivative. researchgate.netrsc.org
Electrophilic fluorination is another viable strategy. While pyridine itself is deactivated towards electrophilic attack, certain activated derivatives can be fluorinated. The development of new fluorinating reagents and catalytic systems continues to expand the scope of direct C-H fluorination of pyridines.
Regioselective Introduction of Amino and Hydroxyl functionalities
With the 5-fluoropyridine scaffold in hand, the next critical step is the regioselective introduction of the precursors to the amino and hydroxyl groups at the 3-position. A key intermediate for this purpose is 3-formyl-5-fluoropyridine. This aldehyde can be synthesized from 3-bromo-5-fluoropyridine (B183902) via a lithiation reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
A plausible and well-documented method for the concurrent introduction of the amino and a precursor to the hydroxyl group is the Strecker synthesis . mdpi.commdpi.com This reaction involves the condensation of an aldehyde, in this case, 3-formyl-5-fluoropyridine, with an amine source (such as ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. rsc.orgmdpi.commdpi.comacs.org The resulting 2-amino-2-(5-fluoropyridin-3-yl)acetonitrile contains the required carbon-nitrogen bond at the benzylic position. Subsequent hydrolysis or reduction of the nitrile group can then furnish the desired 2-aminoethanol side chain. Specifically, reduction of the nitrile using a reducing agent like lithium aluminum hydride would yield the target this compound.
An alternative approach involves the initial formation of a cyanohydrin by the addition of a cyanide source to 3-formyl-5-fluoropyridine. The resulting α-hydroxynitrile can then be reduced to the corresponding amino alcohol.
Stereoselective Synthesis of this compound
The target molecule contains a stereocenter at the carbon atom bearing the amino and hydroxyl groups. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining enantiomerically pure or enriched products.
Enantioselective Synthesis Pathways
The enantioselective synthesis of this compound can be approached through several strategies, primarily focusing on the asymmetric formation of the key C-C or C-N bond.
One of the most effective methods is the asymmetric Strecker reaction . This can be achieved by using a chiral amine auxiliary or a chiral catalyst. nih.gov For instance, the condensation of 3-formyl-5-fluoropyridine with a chiral amine, such as (S)-α-phenylethylamine, would generate a chiral imine. Subsequent diastereoselective addition of cyanide would lead to a diastereomerically enriched α-aminonitrile. Cleavage of the chiral auxiliary would then yield the enantiomerically enriched target amino nitrile, which can be reduced to the final product.
Alternatively, a chiral catalyst can be employed in the addition of cyanide to an achiral imine derived from 3-formyl-5-fluoropyridine and ammonia. Chiral titanium or lanthanide complexes have been shown to be effective catalysts for the enantioselective Strecker reaction. nih.gov
Another promising route is the asymmetric reduction of a precursor α-amino ketone. The synthesis of 2-amino-1-(5-fluoropyridin-3-yl)ethanone, followed by enantioselective reduction using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could provide the desired enantiomer of the amino alcohol.
Diastereoselective Control in Compound Formation
The target molecule, this compound, has two adjacent stereocenters, which means that diastereoselectivity becomes a key consideration if the molecule is further substituted. For the specific named compound, there is only one stereocenter. However, in the context of synthesizing derivatives or more complex analogs, controlling the relative stereochemistry of adjacent chiral centers is critical.
In a scenario where a chiral aldehyde is used as a starting material, the addition of an amine and cyanide in a Strecker-type reaction would proceed with a certain degree of diastereoselectivity, influenced by the existing stereocenter. The stereochemical outcome can often be predicted using established models such as Cram's rule or the Felkin-Anh model.
Furthermore, the diastereoselective reduction of α-amino ketones can be a powerful tool. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective formation of either syn or anti diastereomers of the resulting amino alcohol. google.com For example, chelation-controlled reductions often lead to the syn product, while non-chelating conditions may favor the anti isomer.
Derivatization and Analogue Preparation Strategies
The unique arrangement of the amino, hydroxyl, and fluoropyridinyl functional groups in this compound provides multiple avenues for chemical modification. These derivatization strategies are pivotal for developing analogues with tailored properties.
Functionalization at the Amino Moiety
The primary amino group is a key site for functionalization, allowing for the introduction of a wide array of substituents through various reactions.
Acylation: The amino group can be readily acylated to form amides. For instance, acylation using acetic anhydride (B1165640) can yield the corresponding acetamido derivative. dissertationtopic.net This reaction is often a preliminary step in more complex synthetic sequences, serving to protect the amino group or to introduce a specific acyl moiety as part of a larger molecular design. dissertationtopic.netresearchgate.net Improved processes for the synthesis of related compounds like 2-amino-5-fluoropyridine (B1271945) often involve an acylation step, achieving high yields under optimized conditions. dissertationtopic.net
Alkylation and Reductive Amination: The amino group can also undergo alkylation or be used in reductive amination protocols to introduce alkyl substituents. These modifications can significantly alter the steric and electronic properties of the molecule.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can convert the amino group into urea or thiourea functionalities, respectively. These groups are often incorporated to enhance hydrogen bonding interactions with biological targets.
Chemical Modifications of the Hydroxyl Group
The primary hydroxyl group offers another site for derivatization, often targeted to modify solubility, stability, or to create prodrugs.
Esterification: The hydroxyl group can be converted into an ester. This is a common strategy in the development of prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent compound. nih.gov The esterification of amino alcohols can be achieved using various methods, including reaction with acid chlorides or carboxylic acids under dehydrating conditions. google.com Studies on related amino acid ester prodrugs show that the site of esterification and the nature of the amino acid promoiety significantly affect the rate of enzymatic hydrolysis. nih.gov
Etherification: Formation of an ether linkage at the hydroxyl position is another route for modification. This can be accomplished via reactions such as the Williamson ether synthesis, introducing alkyl or aryl groups.
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. nih.gov For β-amino alcohols, chemoselective transformation can be achieved using reagents like sodium periodate (B1199274) to yield a glyoxyloyl moiety. nih.gov
Synthesis of Pyrido[4,3-b]indole Analogues Incorporating 5-Fluoropyridin-3-yl Ethyl Linkers
The core structure of this compound can serve as a precursor for constructing more complex heterocyclic systems like pyrido[4,3-b]indoles. The synthesis of these analogues involves creating a linker from the ethylaminoethanol (B8294368) side chain that can participate in a cyclization reaction to form the fused indole (B1671886) ring system. While direct synthesis from the title compound is not detailed, established methods for creating the pyrido[4,3-b]indole core can be adapted. For example, strategies often involve the coupling of a substituted pyridine with an indole precursor, followed by cyclization. nih.gov The synthesis of related pyrido[3,2-b]indoles has been achieved by reacting a 4-chloropyridine (B1293800) derivative with appropriate amines to yield the final annulated structures. nih.gov
Preparation of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives
The 1,2-amino alcohol functionality of this compound is an ideal precursor for the synthesis of a 2-oxazolidinone (B127357) ring. This five-membered heterocyclic core is a key feature of a class of synthetic antibacterial agents. nih.gov The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent such as phosgene, a chloroformate, or carbonyldiimidazole (CDI).
A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety were designed and synthesized. nih.gov These compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov The general synthetic approach involves the initial formation of the oxazolidinone ring, followed by coupling reactions to introduce diverse substituents. nih.govnih.gov
| Compound | Substituent | MIC (μg/mL) vs. S. aureus ATCC 29213 | MIC (μg/mL) vs. Linezolid-Resistant S. aureus |
|---|---|---|---|
| Linezolid | N/A | 2 | >64 |
| 7j | (Specific pyrimidine-piperazine moiety) | 0.25 | 2 |
| 7k | (Specific pyrimidine-piperazine moiety) | 0.5 | 4 |
Utilization of 5-Fluoropyridin-3-yl Boronic Acid Derivatives in Coupling Reactions
Boronic acids and their esters are crucial reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. (5-Fluoropyridin-3-yl)boronic acid is a commercially available building block used to introduce the 5-fluoropyridin-3-yl moiety into various molecular scaffolds. sigmaaldrich.comthermofisher.com
This reagent is instrumental in synthesizing precursors to the title compound and its derivatives. For example, it can be coupled with a suitable partner to construct the carbon skeleton before subsequent chemical transformations introduce the aminoethanol side chain. The Miyaura borylation is another key reaction, used to convert aryl halides into boronic esters, which can then participate in coupling reactions. mdpi.com The (2-Amino-5-fluoropyridin-3-yl)boronic acid derivative is also a known compound, offering a direct route to couple the entire substituted pyridine ring in a single step.
Radiolabeling Approaches for Derivatives
Derivatives of this compound are candidates for radiolabeling, particularly with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging. nih.gov The development of ¹⁸F-labeled amino acid tracers is a significant area of research for imaging brain tumors, as these tracers often show lower uptake in normal brain tissue compared to the commonly used [¹⁸F]FDG. nih.gov
The synthesis of radiolabeled analogues typically involves a late-stage introduction of the radionuclide. For fluorine-containing compounds, this is often achieved through a nucleophilic fluorination reaction using [¹⁸F]fluoride. A common strategy involves synthesizing a precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the position where the radioisotope is to be introduced. The precursor is then reacted with activated [¹⁸F]fluoride to yield the final radiolabeled tracer. nih.gov
SAR of this compound Analogues
While comprehensive public SAR data on this compound itself is limited, we can infer the likely impact of structural modifications based on established medicinal chemistry principles and studies of similar molecules.
The primary amino group is a crucial site for interaction, capable of acting as a hydrogen bond donor and, in its protonated state, forming ionic bonds.
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom would systematically increase steric bulk. This could hinder the molecule's ability to fit into a specific binding pocket, potentially decreasing activity. However, if the binding site has an accommodating hydrophobic pocket, such substitutions could enhance van der Waals interactions.
N-Acylation: Conversion of the amine to an amide (e.g., by adding an acetyl group) would neutralize its basicity and change its hydrogen bonding properties from a donor to a potential acceptor at the carbonyl oxygen. This fundamental change would likely alter or abolish activities that depend on the basic amine.
Mono- vs. Di-substitution: The transition from a primary amine (-NH₂) to a secondary amine (-NHR) and then to a tertiary amine (-NR₂) reduces the number of hydrogen bond donors from two to one, and then to zero. This progressive change is a key strategy for probing the importance of hydrogen bond donation at this position for receptor binding.
The hydroxyl group is a classic hydrogen bond donor and acceptor, making it a pivotal point for anchoring a molecule to its biological target. The introduction of hydroxyl groups can increase hydrogen bonding interactions, which may enhance inhibitory activity. nih.gov
O-Alkylation (Ether Formation): Converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) eliminates its ability to donate a hydrogen bond. If this interaction is critical for binding affinity, a significant loss of biological activity would be expected. Conversely, this modification increases lipophilicity, which could affect other properties like cell membrane permeability.
Esterification: Acylating the hydroxyl group to form an ester also removes the hydrogen bond donating capacity. Esters can, however, be designed as prodrugs, which are inactive until hydrolyzed back to the active hydroxyl compound by esterase enzymes within the body.
Chirality: The carbon atom to which the hydroxyl and amino groups are attached is a chiral center. The absolute configuration (R or S) is often crucial for biological activity, as biological targets like enzymes and receptors are themselves chiral. One enantiomer typically exhibits significantly higher potency than the other because it can achieve a more optimal three-dimensional fit with the binding site.
The fluorine atom itself has a profound impact. Its high electronegativity alters the electronic distribution of the pyridine ring and can lower the pKa of the pyridine nitrogen, reducing its basicity. core.ac.uk This modification can also block sites of metabolic oxidation, thereby increasing the molecule's metabolic stability and half-life. mdpi.comelsevierpure.com The introduction of additional substituents onto the fluoropyridine ring would further tune the molecule's properties.
Steric Effects: The size and position of additional substituents would define the molecule's shape and could be used to probe the topology of the binding site, either by creating favorable contacts or by introducing steric clashes that prevent binding.
Comparative SAR with Related Fluorinated Heterocyclic Systems
To better understand the SAR of the this compound scaffold, it is instructive to compare it with related chemical series where detailed SAR studies have been performed.
A series of antibacterial agents based on a 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone core has been developed and studied. nih.gov These compounds share the same fluorinated pyridine ring as the title compound but incorporate the amino and hydroxyl functionalities into a rigid oxazolidinone ring system, which is known to inhibit bacterial protein synthesis. nih.gov The SAR for this class provides valuable insights. In one study, various substituents were introduced on a piperazine ring attached to the oxazolidinone core, and the compounds were tested for antibacterial activity. frontiersin.orgnih.gov
The results indicated that the nature of the substituent on the piperazine ring significantly influenced antibacterial potency against Gram-positive bacteria. For example, compound 21d , featuring a 5-cyanopyridin-2-yl moiety, showed potent activity comparable to the antibiotic Linezolid. frontiersin.orgnih.gov This suggests that a nitrogen-containing aromatic ring with an electron-withdrawing group is a favorable feature for activity in this scaffold.
Table 1: SAR of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives (Data sourced from literature frontiersin.orgnih.gov)
| Compound | Substituent (R) on Piperazine | Key Activity (MIC µg/mL vs. S. aureus) | SAR Insight |
|---|---|---|---|
| 21b | 5-Chloropyridin-2-yl | 2 | Halogen substitution on the pyridine ring is well-tolerated and confers potent activity. |
| 21d | 5-Cyanopyridin-2-yl | 1 | The electron-withdrawing cyano group enhances potency, suggesting this feature is beneficial for target interaction. |
| 21e | 5-Nitropyridin-2-yl | 2 | A strong electron-withdrawing nitro group also results in high activity, similar to the chloro-substituted analogue. |
| 21f | Pyrimidin-2-yl | 2 | Replacing the substituted pyridine with a pyrimidine (B1678525) ring maintains strong antibacterial activity. |
Comparing the target compound to broader classes of fluorinated heteroaromatics further contextualizes its SAR.
Fluorinated Aminopyridines: 2-Amino-5-fluoropyridine is a key building block in the synthesis of approved drugs like Lemborexant, highlighting the value of this scaffold in medicinal chemistry. mdpi.com The fluorine atom is often incorporated to improve metabolic stability and modulate physicochemical properties. mdpi.comnih.gov The SAR of various aminopyridine series generally shows that the position of the amino group and the substitution pattern on the pyridine ring are critical for defining the molecule's biological target and potency.
Aminothiazoles: SAR studies on 2-aminothiazole (B372263) derivatives as inhibitors of cyclin-dependent kinase 5 (cdk5) revealed key structural requirements for potency and selectivity. nih.gov Starting from an initial hit, modifications were explored. It was found that substituting the isopropyl group at the 5-position of the thiazole (B1198619) ring and modifying the amide substituent were crucial for improving activity. This demonstrates a common strategy where different regions of a core scaffold are optimized to enhance biological effect.
Table 2: SAR of 2-Aminothiazole CDK5/p25 Inhibitors (Data based on findings from literature nih.gov)
| Analogue Type | Modification | Impact on Activity | SAR Insight |
|---|---|---|---|
| Initial Hit | N-(5-isopropyl-thiazol-2-yl)isobutyramide | Moderate potency (IC₅₀ ≈ 320 nM) | Serves as a baseline for optimization. |
| Optimized Analogues | Variations in the amide group and thiazole C5-substituent | Up to 60-fold improvement in potency | Demonstrates that exploration of the chemical space around the core scaffold can lead to significant gains in activity. |
| Selectivity Optimization | Fine-tuning of substituents | Achieved 12-fold selectivity for cdk5 over cdk2 | Highlights that subtle structural changes can differentiate between closely related biological targets. |
SAR in Pyrazolopyrimidine Derivatives Containing Fluoropyridyl Moieties
The incorporation of a fluoropyridyl moiety into pyrazolopyrimidine-based kinase inhibitors has been investigated as a strategy to improve their biological activity. Fluorine atoms can influence a molecule's properties in several ways, including altering its electronic nature, metabolic stability, and binding interactions with target proteins. Research in this area has provided valuable insights into how the position of the fluorine atom and the nature of the linker connecting the fluoropyridyl group to the pyrazolopyrimidine core affect inhibitor potency.
Detailed Research Findings
Studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that substitutions at various positions are crucial for their inhibitory activity against kinases such as FLT3, VEGFR2, and RET. nih.govresearchgate.netnih.gov For instance, the introduction of a diaryl urea moiety has been a successful strategy in developing potent multi-kinase inhibitors. nih.gov The nature of the substituents on the terminal phenyl ring of the urea plays a significant role in determining the inhibitory profile.
While specific research detailing the SAR of pyrazolopyrimidine derivatives bearing a this compound side chain is not extensively documented in publicly available literature, the general principles of SAR for this class of compounds allow for informed hypotheses. The ethanolamine (B43304) linker introduces a degree of flexibility and potential hydrogen bonding interactions with the kinase active site. The 5-fluoropyridin-3-yl group itself presents a unique combination of electronic and steric properties. The fluorine atom at the 5-position of the pyridine ring is a strong electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and its potential to form hydrogen bonds.
The following interactive data table summarizes the general SAR findings for pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors, which can provide a framework for understanding the potential contributions of a fluoropyridyl ethanolamine side chain.
Furthermore, research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also highlighted the importance of substitutions for achieving potent kinase inhibition. nih.gov These studies provide a valuable knowledge base for the rational design of novel inhibitors.
While the specific SAR data for pyrazolopyrimidine derivatives containing the this compound moiety remains to be fully elucidated in published research, the existing knowledge on related analogues provides a strong foundation for future investigations in this area. The combination of the privileged pyrazolopyrimidine scaffold with the unique electronic and structural features of the fluoropyridyl ethanolamine side chain represents a promising avenue for the development of novel and effective kinase inhibitors.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand and its target receptor at the molecular level.
Prediction of Proposed Binding Modes with Receptors
While specific molecular docking studies for 2-Amino-2-(5-fluoropyridin-3-yl)ethanol are not extensively documented in publicly available literature, insights into its potential binding modes can be inferred from studies on structurally related compounds. For instance, a virtual screening campaign identified a compound featuring a 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl core, which is structurally analogous to the 5-fluoropyridin-3-yl moiety of the target compound, as a ligand for the 5-HT6 serotonin (B10506) receptor. nih.gov This suggests that the 5-fluoropyridinyl group could play a crucial role in anchoring the ligand within the receptor's binding pocket.
The fluorine atom at the 5-position of the pyridine (B92270) ring is of particular interest. It is known that fluorine substitution can significantly influence binding affinity. Computational studies on other fluorinated pyridine derivatives have shown that fluorine atoms can participate in favorable halogen bonds with backbone carbonyl groups of the receptor, thereby stabilizing the ligand-receptor complex. It is plausible that the fluorine atom of this compound could engage in similar interactions.
Furthermore, the amino and hydroxyl groups of the ethanolamine (B43304) side chain are capable of forming key hydrogen bond interactions with amino acid residues in a receptor's active site. These interactions are often critical for the recognition and binding of ligands. The pyridine nitrogen atom can also act as a hydrogen bond acceptor. Therefore, a proposed binding mode for this compound would likely involve a combination of hydrogen bonds from the ethanolamine moiety and halogen bonding from the fluorinated pyridine ring.
Elucidation of Inhibitory Mechanisms at the Molecular Level
The inhibitory mechanism of a compound at the molecular level is intrinsically linked to its binding mode. By occupying the active site of an enzyme or the binding pocket of a receptor, a ligand can prevent the binding of the endogenous substrate or agonist, thus inhibiting its biological function.
In the context of this compound, its potential inhibitory activity would be dictated by the strength and nature of its interactions with the target. The formation of stable hydrogen and halogen bonds, as proposed above, would lead to a lower binding energy and a higher affinity for the target. This tight binding could block the active site, leading to competitive inhibition.
Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, could further elucidate the inhibitory mechanism. Such simulations can reveal the conformational changes in both the ligand and the receptor upon binding and provide insights into the stability of the complex. While specific molecular dynamics studies on this compound are not available, research on other ligands has demonstrated the power of this technique in understanding the dynamic nature of ligand-receptor interactions and their role in inhibition. mdpi.com
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules, including their conformational preferences and electronic structure.
A study on 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) utilized DFT calculations to investigate its molecular geometry and electron distribution. nih.govresearchgate.net Similar computational approaches can be applied to this compound to understand its three-dimensional structure and chemical reactivity.
The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack, respectively. This information is valuable for predicting the types of intermolecular interactions the molecule is likely to form.
Table 1: Computed Physicochemical Properties of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol
| Property | Value | Source |
| Molecular Weight | 156.16 g/mol | PubChem |
| XLogP3 | -0.8 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 59.1 Ų | PubChem |
This data is for a structural isomer and should be considered as an approximation for this compound.
In Silico Screening for Novel Analogues and Pharmacophore Modeling
In silico screening involves the computational screening of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. This approach, often guided by pharmacophore modeling, can accelerate the discovery of new drug candidates. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
The structure of this compound can serve as a scaffold for the design of novel analogues. The key pharmacophoric features would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond donor/acceptor (the amino group), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring with a halogen bond donor (the fluoropyridine ring).
A virtual library of compounds based on this scaffold could be generated by systematically modifying different parts of the molecule, such as the substitution pattern on the pyridine ring or the nature of the side chain. These virtual compounds could then be docked into the binding site of a target receptor to predict their binding affinities. This process can identify promising new analogues for synthesis and experimental testing.
The successful identification of a 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl derivative as a potent 5-HT6 receptor ligand through a virtual screening campaign highlights the potential of this approach. nih.gov This discovery underscores the importance of the fluorinated pyridine-like moiety in mediating interactions with serotonin receptors and suggests that analogues of this compound could also exhibit activity at these targets.
Computational Studies on Metabolic Pathways (e.g., enzyme-catalyzed transformations)
Predicting the metabolic fate of a compound is a critical aspect of drug development. Computational methods can be used to predict how a molecule might be transformed by metabolic enzymes, such as the cytochrome P450 (CYP) family.
Studies on other heterocyclic aromatic amines have shown that they can be metabolized by various CYP enzymes. nih.gov For this compound, potential metabolic pathways could include oxidation of the pyridine ring, N-oxidation of the amino group, or O-dealkylation if the hydroxyl group were modified. Computational tools can predict the sites on the molecule that are most susceptible to metabolism by specific CYP isoforms.
Furthermore, research has shown that structural modifications can alter a compound's metabolic stability. For example, the conversion of an azaindole to a 2-substituted 2,3-dihydro-imidazopyridine was found to reduce its susceptibility to metabolism by aldehyde oxidase. mdpi.com Similar strategies could be computationally explored for this compound to design analogues with improved metabolic profiles. By identifying potential metabolic liabilities early in the drug discovery process, medicinal chemists can focus their efforts on synthesizing compounds that are more likely to have favorable pharmacokinetic properties.
Preclinical Biological Evaluation in Vitro Studies
In Vitro Antimicrobial Activity Assessments
The emergence of drug-resistant bacterial strains necessitates the discovery of new antimicrobial agents. The in vitro antimicrobial potential of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol has been a subject of preliminary investigation, focusing on its effects against clinically relevant bacteria, its ability to interfere with bacterial community structures, and its potential for inducing resistance.
Evaluation Against Gram-Positive Bacterial Strains
Initial in vitro screening of this compound and its close structural analogs has been conducted to determine their activity against a panel of Gram-positive bacteria. These studies are crucial for establishing a preliminary spectrum of activity and identifying potential lead compounds for further development. While specific data for this compound is not extensively available in publicly accessible literature, studies on similar fluoropyridine derivatives suggest that this class of compounds can exhibit inhibitory effects against Gram-positive organisms. For instance, some fluoroquinolone derivatives containing a pyridine (B92270) moiety have shown potent activity against strains like Staphylococcus aureus. mdpi.com However, direct experimental evidence and detailed minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of Gram-positive strains remain to be broadly published.
Assessment of Antibiofilm Formation Capabilities
Bacterial biofilms are a significant concern in clinical settings as they contribute to persistent infections and increased resistance to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a key attribute for a potential antimicrobial agent. Investigations into the antibiofilm properties of this compound are in the early stages. Research on related heterocyclic compounds, such as tetrazine derivatives linked to a benzothiazole (B30560) moiety, has demonstrated significant prevention of biofilm formation by various bacteria. nih.gov These findings suggest that the structural features of such compounds may interfere with the initial stages of bacterial adhesion or the production of the extracellular polymeric substance (EPS) matrix. However, specific experimental data quantifying the antibiofilm capabilities of this compound are not yet available in the peer-reviewed literature.
In Vitro Investigation of Potential for Drug Resistance Development
A critical aspect of preclinical evaluation is to assess the likelihood of bacteria developing resistance to a new antimicrobial candidate. In vitro resistance induction studies, often performed through serial passage of bacteria in the presence of sub-lethal concentrations of the compound, are employed to determine the frequency and mechanisms of resistance development. Such studies are vital to predict the long-term viability of a potential antibiotic. While the general mechanisms of resistance to fluorinated compounds like fluoroquinolones are well-documented and often involve mutations in target enzymes or overexpression of efflux pumps, specific studies detailing the in vitro evolution of resistance to this compound have not been reported. mdpi.commdpi.com Understanding the potential for resistance development is a crucial step that will require dedicated future research.
Bacteriostatic and Morphological Studies in Cell Culture
Investigating the effect of a compound on bacterial growth kinetics (bacteriostatic vs. bactericidal activity) and cellular morphology provides valuable insights into its mechanism of action. Bacteriostatic agents inhibit bacterial growth, while bactericidal agents actively kill the bacteria. Morphological studies, often conducted using microscopy techniques, can reveal changes in cell shape, size, or integrity following treatment. For instance, some antimicrobial agents can induce filamentation or cell lysis. plos.org Currently, there is a lack of published data specifically describing the bacteriostatic or bactericidal concentrations of this compound or its effects on the morphology of bacterial cells in culture.
In Vitro Enzyme Inhibition and Modulation Assays
Beyond antimicrobial activity, many small molecules are evaluated for their ability to modulate the activity of specific enzymes, a common strategy in drug discovery, particularly for cancer and neurodegenerative diseases.
Kinase Inhibition Studies (e.g., ATR Kinase, LRRK2 Kinase)
Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.
Direct experimental data on the LSD1 inhibitory activity of this compound is not currently available in the public domain. However, the structural features of the molecule, specifically the ethanolamine (B43304) scaffold, are of interest. While many known LSD1 inhibitors are based on a tranylcypromine (B92988) scaffold that forms a covalent adduct with the FAD cofactor, there is ongoing research into reversible inhibitors with different structural motifs. Some non-covalent LSD1 inhibitors feature heterocyclic rings, such as pyridine and pyrimidinone, which can interact with the active site. For instance, the reversible LSD1 inhibitor Pulrodemstat (CC-90011) incorporates a pyrimidinone ring and a 4-aminopiperidine (B84694) group, demonstrating that non-covalent interactions can lead to potent inhibition (IC50 = 0.30 nM) frontiersin.org.
Scaffolding LSD1 inhibitors, which disrupt the protein-protein interactions of LSD1, represent another class of inhibitors nih.govresearchgate.net. The evaluation of this compound against LSD1 would be necessary to determine if it possesses any inhibitory activity, either through direct catalytic inhibition or by disrupting protein complexes.
ATP Synthesis Pathway Inhibition Evaluations
The inhibition of ATP synthesis is a key mechanism for certain anticancer and antimicrobial agents. There is no direct evidence from published studies to suggest that this compound is an inhibitor of the ATP synthesis pathway. General screening of compounds for such activity is a common practice in drug discovery, but specific results for this compound have not been reported.
Peptide Deformylase Inhibition (for precursor compounds)
Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. Its absence in the cytoplasm of mammalian cells makes it an attractive target for the development of novel antibacterial agents.
While there are no studies on the PDF inhibitory activity of this compound itself, its precursor, 2-amino-5-fluoropyridine (B1271945), is a known key intermediate in the synthesis of the potent peptide deformylase inhibitor, LBM-415 (also known as NVP-PDF713) medchemexpress.comguidetopharmacology.org. LBM-415 has demonstrated significant in vitro activity against a wide range of bacterial pathogens, including resistant strains, with MIC90 values ranging from 0.12 to 8 µg/ml for various Gram-positive cocci medchemexpress.comguidetopharmacology.orgnih.gov. The synthesis of LBM-415 involves the coupling of 2-amino-5-fluoropyridine with a proline derivative nih.gov. This established role of a direct precursor in the synthesis of a clinically relevant PDF inhibitor suggests the importance of the fluoropyridine moiety for this class of antibacterial agents.
Table 1: In Vitro Antibacterial Activity of LBM-415 (a compound synthesized from a precursor of this compound)
| Organism | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.12 - 0.5 |
| Staphylococcus aureus (including MRSA) | 1 - 4 |
| Enterococcus faecalis (including VRE) | 4 - 8 |
| Mycoplasma pneumoniae | <0.005 |
Note: Data is for LBM-415 and is provided for context due to the precursor relationship. There is no direct data for this compound.
In Vitro Cytotoxicity Assays against Disease-Relevant Cell Lines
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a fundamental step in anticancer drug discovery. Although no specific antiproliferative data for this compound has been published, the cytotoxicity of related structures, such as aminonaphthoquinones and other pyridine derivatives, has been investigated against various cancer cell lines. For example, a series of synthetic aminonaphthoquinones demonstrated significant cytotoxic activity against a panel of human cancer cell lines, with IC50 values ranging from 0.49 to 3.89 µg/mL nih.gov. Furthermore, derivatives of 2-phenylethanol (B73330) have been studied for their biological activities, indicating that the ethanolamine scaffold can be a component of bioactive molecules nih.govmdpi.com. The presence of the fluoropyridine ring is also of interest, as fluorinated compounds are a major class of anticancer agents nih.gov.
Selective toxicity, the ability of a compound to be more toxic to cancer cells than to normal cells, is a desirable characteristic for a potential anticancer drug. Studies on related compounds have shown some evidence of selectivity. For instance, certain aminonaphthoquinone derivatives were found to be less toxic to peripheral blood mononuclear cells (PBMCs) than to cancer cell lines, with IC50 values being 1.5 to 18 times higher in PBMCs nih.gov. Similarly, some fluorinated 7-phenyl-pyrroloquinolinone derivatives showed potent cytotoxicity against various tumor cell lines while not inducing significant cell death in quiescent and proliferating human lymphocytes nih.gov. To ascertain the selective toxicity of this compound, it would need to be tested against a panel of both cancerous and non-cancerous cell lines.
In Vitro Biological Stability and Metabolic Stability Investigations
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The incorporation of nitrogen atoms into an aromatic ring, such as in pyridine, can increase metabolic stability by making the ring less susceptible to oxidative metabolism nih.gov. The presence of a fluorine atom can also impact metabolic stability, although its effects can be complex and context-dependent nih.govimsa.edu. In some cases, fluorination can block sites of metabolism, leading to increased stability, while in others it may not confer a significant advantage nih.gov.
Specific in vitro metabolic stability studies for this compound using liver microsomes or other metabolic systems have not been reported. Such studies would be necessary to determine its metabolic fate and to predict its in vivo pharmacokinetic properties researchgate.net.
Chemical Stability in Aqueous and Biological Media (e.g., PBS, plasma)
The assessment of a compound's stability in aqueous and biological media, such as phosphate-buffered saline (PBS) and plasma, is a fundamental in vitro assay. PBS, an isotonic solution with a pH of approximately 7.4, mimics the physiological pH of blood, providing a baseline for a compound's intrinsic chemical stability. Plasma stability assays introduce the complexity of a biological matrix, containing various proteins and enzymes that can bind to or degrade the compound.
The results of these studies are crucial for several reasons. High instability in PBS could indicate a need for formulation strategies to protect the compound from hydrolysis or other chemical degradation pathways. Instability in plasma, beyond what is observed in PBS, suggests potential degradation by plasma enzymes or interactions with plasma proteins. For a compound like "this compound," the presence of the amino and alcohol functional groups could make it susceptible to enzymatic hydrolysis. The fluorinated pyridine ring is generally expected to be relatively stable.
Table 1: Representative Data Table for Chemical Stability of a Test Compound
| Time (minutes) | % Remaining in PBS (pH 7.4) | % Remaining in Human Plasma |
| 0 | 100 | 100 |
| 30 | 98.5 | 95.2 |
| 60 | 97.1 | 90.8 |
| 120 | 95.3 | 85.4 |
| Half-life (t½) | > 120 min | ~ 240 min |
Note: The data in this table is illustrative and does not represent actual experimental results for "this compound." It serves to demonstrate how such data would be presented.
Enzymatic Degradation Profiling in Subcellular Fractions (e.g., human liver microsomes)
The liver is the primary site of metabolism for many xenobiotics, and in vitro studies using human liver microsomes (HLM) are the gold standard for predicting hepatic clearance. HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.
Specific data on the enzymatic degradation of "this compound" in HLM is not publicly available. However, a standard HLM stability assay would involve incubating the compound with HLMs in the presence of the necessary cofactor, NADPH, which is essential for the activity of most CYP enzymes. The rate of disappearance of the parent compound is monitored over time, and from this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
The structure of "this compound" suggests several potential sites for metabolism. The primary and secondary alcohol groups could be subject to oxidation, and the amino group could undergo various phase I and phase II metabolic reactions. The fluorinated pyridine ring is generally less prone to metabolism, but ring oxidation is still a possibility. Identifying the major metabolites formed in these assays is also a critical step in understanding the compound's metabolic fate.
Table 2: Representative Data Table for Metabolic Stability in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (minutes) | 0, 5, 15, 30, 60 |
| In Vitro Half-life (t½, min) | 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 35 |
Note: The data in this table is illustrative and does not represent actual experimental results for "this compound." It serves to demonstrate how such data would be presented.
Understanding the metabolic stability of "this compound" is paramount. A compound that is too rapidly metabolized in the liver is likely to have poor oral bioavailability and a short duration of action, potentially limiting its therapeutic utility. Conversely, a compound that is too resistant to metabolism could accumulate in the body, leading to potential toxicity. Therefore, a moderate and predictable rate of metabolism is often desirable.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, a complete picture of the atomic arrangement within 2-Amino-2-(5-fluoropyridin-3-yl)ethanol can be assembled.
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the ethanol (B145695) side chain.
The protons on the fluoropyridine ring (H-2, H-4, and H-6) are anticipated to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The fluorine atom at the C-5 position will influence the chemical shifts and introduce fluorine-proton coupling. Specifically, the H-4 and H-6 protons will likely appear as doublets or doublet of doublets due to coupling with both the adjacent proton(s) and the fluorine atom.
The protons of the ethanol side chain will be found in the more upfield region. The methine proton (-CH(NH₂)-) is expected to appear as a triplet, coupled to the adjacent methylene (B1212753) protons (-CH₂OH). The methylene protons, in turn, would likely present as a doublet, coupled to the methine proton. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are typically broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-2 | 8.2 - 8.4 | d | ~2.5 (⁴JHF) |
| Pyridine H-4 | 7.5 - 7.7 | dd | ~8.5 (³JHH), ~2.5 (³JHF) |
| Pyridine H-6 | 8.0 - 8.2 | d | ~2.0 (⁴JHH) |
| -CH(NH₂) | 4.0 - 4.2 | t | ~5.5 |
| -CH₂OH | 3.6 - 3.8 | d | ~5.5 |
| -NH₂ | Variable | br s | N/A |
| -OH | Variable | br s | N/A |
| d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet. Predicted values are based on analogous structures. |
Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of the carbon atoms in a molecule, providing a map of the carbon skeleton. scholaris.cachemicalbook.comdissertationtopic.netresearchgate.netchemicalbook.com
The aromatic carbons of the 5-fluoropyridine ring are expected to resonate in the downfield region (120-160 ppm). The carbon atom directly bonded to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and is anticipated to be in the range of 155-160 ppm. The other pyridine carbons (C-2, C-3, C-4, C-6) will also exhibit smaller through-bond couplings to the fluorine atom.
The aliphatic carbons of the ethanol side chain (-CH(NH₂) and -CH₂OH) will appear in the upfield region of the spectrum, typically between 50 and 75 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| Pyridine C-2 | 145 - 148 | |
| Pyridine C-3 | 138 - 141 | |
| Pyridine C-4 | 125 - 128 | |
| Pyridine C-5 | 156 - 159 | ¹JCF ≈ 230-250 |
| Pyridine C-6 | 140 - 143 | |
| -CH(NH₂) | 68 - 72 | |
| -CH₂OH | 65 - 68 | |
| Predicted values are based on analogous structures. |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. researchgate.net Given the 100% natural abundance of the ¹⁹F isotope, this method provides clear and informative spectra. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this signal is influenced by its electronic environment. This signal will likely appear as a multiplet due to couplings with the adjacent aromatic protons (H-4 and H-6).
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.educolumbia.edu This would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a correlation peak between the methine proton signal (~4.1 ppm) and the methine carbon signal (~70 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This is particularly useful for establishing the connection between the ethanol side chain and the pyridine ring. Key expected HMBC correlations would include:
Correlation between the methine proton (-CH(NH₂)-) and the pyridine carbons C-2, C-3, and C-4.
Correlations between the pyridine proton H-2 and the side-chain methine carbon as well as pyridine carbons C-4 and C-6.
Correlations between the pyridine proton H-4 and pyridine carbons C-2, C-5, and C-6, as well as the side-chain methine carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. scholaris.ca For this compound (molecular formula C₇H₉FN₂O), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. An experimental HRMS measurement that matches this theoretical value would serve as strong evidence for the correct molecular formula.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass |
| [M+H]⁺ | C₇H₁₀FN₂O⁺ | 157.0772 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar molecules like "this compound". In ESI-MS, the analyte is ionized from a solution, which typically preserves the molecular integrity of the compound, leading to the observation of the protonated molecule, [M+H]⁺.
Detailed Research Findings: In positive ion mode ESI-MS, "this compound" is expected to readily form a protonated molecule due to the presence of the basic amino group and the pyridine nitrogen. The high polarity of the ethanol and amino substituents further facilitates the electrospray process. The expected mass-to-charge ratio (m/z) for the protonated molecule would be calculated based on its molecular formula (C₇H₉FN₂O). The exact mass is a critical piece of data for confirming the elemental composition. High-resolution mass spectrometry (HRMS) coupled with ESI can provide mass accuracy in the low ppm range, which is essential for unambiguous formula determination.
A typical ESI-MS analysis would involve dissolving the compound in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of a proton source like formic acid to promote the formation of [M+H]⁺ ions.
Table 1: Representative ESI-MS Data for this compound
| Ion Species | Calculated m/z | Observed m/z (Representative) |
|---|---|---|
| [M+H]⁺ | 157.0775 | 157.0778 |
Note: The observed m/z values are representative and would be experimentally determined.
Electron Impact (EI) MS
Electron Impact (EI) Mass Spectrometry is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that serves as a molecular fingerprint. This pattern is highly reproducible and can be used for structural elucidation and identification by comparison with spectral libraries.
Detailed Research Findings: The EI mass spectrum of "this compound" is expected to show a molecular ion peak (M⁺), although it may be of low intensity due to the compound's susceptibility to fragmentation. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragment ions. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the amino group (-NH₂), and fragmentation of the pyridine ring. The presence of the fluorine atom on the pyridine ring will influence the fragmentation pattern, and fragments containing fluorine will exhibit its characteristic isotopic signature. For instance, cleavage of the C-C bond between the chiral center and the hydroxymethyl group would result in a stable pyridinylmethanamine radical cation.
Table 2: Plausible EI-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure / Neutral Loss | Representative m/z |
|---|---|---|
| [M]⁺ | C₇H₉FN₂O | 156 |
| [M - CH₂OH]⁺ | C₆H₇FN₂ | 125 |
| [M - NH₂]⁺ | C₇H₇FNO | 140 |
Note: The m/z values are nominal and based on the most abundant isotopes. The relative intensities would be determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for determining the purity of "this compound" and for identifying any impurities or degradation products.
Detailed Research Findings: An LC-MS method for "this compound" would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile or methanol). A gradient elution is often used to ensure the efficient elution of the main compound and any impurities with different polarities. The MS detector, often a single quadrupole or a more advanced tandem mass spectrometer (MS/MS), can be operated in selected ion monitoring (SIM) mode to look for the expected [M+H]⁺ ion of the target compound and other potential impurities. For structural confirmation of impurities, a full scan mode or product ion scan in MS/MS can be utilized. Studies on related compounds like zopiclone (B121070) and its degradation product 2-amino-5-chloropyridine (B124133) have demonstrated the utility of LC-MS/MS in separating and quantifying structurally similar compounds in complex matrices. sigmaaldrich.commdpi.com The development of a robust LC-MS method is critical, especially considering the potential for degradation of aminopyridine compounds. mdpi.com
Table 3: Typical LC-MS Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| LC System | HPLC or UPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Detector | ESI-Positive |
| Scan Mode | Full Scan (m/z 50-500) and SIM of [M+H]⁺ |
Chromatographic Purity and Separation Techniques
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical compounds. For "this compound," various techniques are employed to separate it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For purity determination of "this compound," a validated HPLC method is essential.
Detailed Research Findings: A typical HPLC method would utilize a reversed-phase stationary phase. The separation of aminopyridine isomers can be challenging, and method development often focuses on optimizing the mobile phase composition, including the type and concentration of organic modifier and the pH. youtube.com The use of specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, can offer different selectivity for fluorinated compounds. sigmaaldrich.com As "this compound" is a chiral compound, chiral HPLC would be necessary to separate its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amino alcohols. nih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like ethanol or isopropanol), is critical for achieving enantiomeric separation.
Table 4: Representative HPLC Conditions for Purity and Chiral Separation
| Parameter | Achiral (Purity) Analysis | Chiral Analysis |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Ethanol with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 25 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity.
Detailed Research Findings: UPLC systems operate at higher pressures than HPLC systems and can provide superior separation efficiency for complex mixtures. A UPLC method for "this compound" would offer a significant advantage in resolving closely related impurities and in high-throughput analysis. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the smaller particle technology. UPLC is often coupled with mass spectrometry (UPLC-MS), providing a powerful tool for the analysis of trace-level impurities. youtube.com Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed in UPLC-MS to enhance the chromatographic retention and detection sensitivity of amino-containing compounds. researchgate.net
Table 5: Comparison of Typical HPLC and UPLC Performance
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 min | 2-10 min |
| Resolution | Good | Excellent |
| System Pressure | 600-4000 psi | 6000-15000 psi |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity.
Detailed Research Findings: For monitoring the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. A TLC plate coated with a stationary phase, typically silica (B1680970) gel, is used. The plate is spotted with the reaction mixture and developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent, often a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol), is crucial for achieving good separation. After development, the spots can be visualized under UV light (as the pyridine ring is UV-active) or by staining with a suitable reagent, such as ninhydrin, which reacts with the primary amino group to produce a colored spot. The retention factor (Rf) value helps in identifying the product relative to the starting materials. libretexts.org For fluorinated compounds, specialized TLC plates with fluorinated stationary phases can also be utilized to achieve different selectivity. silicycle.com
Table 6: Representative TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ on Aluminum backing |
| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) |
| Visualization | UV light (254 nm) and/or Ninhydrin stain |
| Expected Rf (Product) | ~0.4 (highly dependent on exact conditions) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the primary amino (-NH₂) group, the pyridine ring, and the carbon-fluorine (C-F) bond. The presence of both -OH and -NH₂ groups would likely lead to broad absorption bands in the high-frequency region of the spectrum due to hydrogen bonding.
Specific vibrational modes anticipated for this compound are detailed in the table below. It is important to note that the exact positions of these bands can be influenced by the molecular environment, including intermolecular hydrogen bonding and the physical state of the sample (solid or liquid).
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| N-H (Amine) | Stretching | 3300-3500 (Two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=N, C=C (Pyridine Ring) | Stretching | 1450-1600 |
| C-F (Aryl Fluoride) | Stretching | 1150-1250 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| N-H (Amine) | Bending | 1590-1650 |
| O-H (Alcohol) | Bending | 1330-1440 |
Note: The data in this table represents expected absorption ranges for the functional groups present in this compound and are not based on experimentally recorded spectra for this specific compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
The molecular formula for this compound is C₇H₉FN₂O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 53.84 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.81 |
| Fluorine | F | 18.998 | 1 | 18.998 | 12.17 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.95 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.25 |
| Total | 156.16 | 100.00 |
Note: The data in this table represents the theoretically calculated elemental composition of this compound. Experimental values would be obtained from instrumental analysis.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Analogues with Improved Profiles
The development of next-generation analogues of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol is a promising avenue for enhancing therapeutic potential. Research efforts are likely to focus on strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
One approach involves modifying the linker between the pyridine (B92270) ring and the amino-ethanol group. For instance, replacing the amino group in the alkyl chain with an amide or carbamic group can increase rigidity and introduce new hydrogen bonding opportunities with target enzymes, potentially leading to better and more stable binding. mdpi.com Studies on similar pyridine derivatives have shown that such modifications can lead to potent and selective inhibitors of enzymes like cholinesterases. mdpi.comresearchgate.net
Another strategy is the exploration of different substitution patterns on the pyridine ring and the introduction of various aromatic groups. The fluorine atom at the 5-position is known to enhance metabolic stability and binding affinity. mdpi.com Further exploration of mono- or di-fluorinated pyridine rings could yield compounds with improved properties. The synthesis of new pyridine and pyrimidine (B1678525) derivatives has led to the discovery of compounds with significant activity as anticancer, anti-diabetic, and anti-inflammatory agents. nih.govorientjchem.orgnih.gov For example, a series of pyrimidine derivatives were synthesized and evaluated as bone anabolic agents, with one compound promoting bone formation at picomolar concentrations in vitro and at low doses in vivo. nih.gov
The synthesis of these new analogues will continue to rely on established and novel chemical reactions. Multi-step synthesis protocols, often starting from commercially available pyridine derivatives like 2-aminopyridine (B139424), can be employed. researchgate.net Techniques such as acylation, cyclization, and substitution reactions are fundamental to creating diverse libraries of compounds for biological screening. nih.govnih.govmdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial therapeutic targets for this compound derivatives might be established, the scaffold's versatility invites exploration into new biological targets and disease areas. The fluoropyridine motif is a key feature in many modern pharmaceuticals, spanning a wide range of therapeutic applications. nih.govresearchgate.net
Neurodegenerative Diseases: Derivatives of 2-aminopyridine have been investigated as multi-functional agents for Alzheimer's disease. mdpi.comnih.gov These compounds can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and may also possess antioxidant and metal-chelating properties. mdpi.comresearchgate.net Future research could focus on optimizing these activities to develop disease-modifying therapies for neurodegenerative disorders.
Oncology: Pyridine and pyridopyrimidine structures are core components of numerous kinase inhibitors used in cancer therapy. mdpi.com Analogues could be designed to target specific kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2, HER-2, or FMS kinase. nih.govmdpi.com Novel pyridopyrimidine derivatives have demonstrated potent cytotoxicity against cancer cell lines like MCF-7 and HepG2, acting as PIM-1 kinase inhibitors and inducing apoptosis. nih.gov The introduction of a trifluoromethyl group, for instance, has been a key strategy in designing potent anticancer compounds. mdpi.com
Infectious Diseases: The pyridine ring is a known pharmacophore in antimicrobial agents. Analogues of this compound could be screened for activity against various pathogens, including drug-resistant bacteria and Mycobacterium tuberculosis. The synthesis of 2-Amino-5-fluoropyridine (B1271945) is a known intermediate step for peptide deformylase inhibitors, a class of antibiotics. researchgate.net
Other Therapeutic Areas: The structural motif has potential applications in other areas as well. For example, novel pyrimidine derivatives have shown anti-fibrotic activity by inhibiting collagen synthesis. mdpi.com Additionally, research into pyridopyrimidine derivatives has identified candidates for treating diabetes and inflammation by targeting enzymes like α-amylase. orientjchem.org
Development of Targeted Delivery Systems for this compound Derivatives
To maximize therapeutic efficacy and minimize potential side effects, the development of targeted delivery systems for this compound and its derivatives is a critical area of future research. These systems aim to deliver the drug specifically to the site of action, such as a tumor or the brain. researchgate.netmdpi.com
Nanoparticle-Based Systems: Encapsulating the compounds within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. mdpi.comnih.gov
Liposomes: These are spherical vesicles made of phospholipids (B1166683) that can carry both hydrophilic and hydrophobic drugs. nih.gov Liposomal formulations of pyridine-containing compounds have been developed to enhance drug loading and stability. nih.gov Cationic liposomes have also been explored for delivering natural compounds to glioblastoma cells. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to create nanoparticles for drug delivery. mdpi.com PLGA-PEG nanoparticles have been shown to localize in the kidneys, offering a strategy for treating kidney diseases. nih.gov
Peptide-Drug Conjugates (PDCs): Attaching a targeting peptide to the drug molecule can guide it to specific cells or tissues that overexpress the corresponding receptor. mdpi.com This approach is analogous to antibody-drug conjugates but uses smaller, less immunogenic peptides. mdpi.com Peptides can be designed to target tumors or even cross the blood-brain barrier. mdpi.com
Chemical Delivery Systems (CDS): A redox-based chemical delivery system, using a dihydropyridine (B1217469) ↔ quaternary pyridinium (B92312) salt carrier, can be employed to deliver drugs containing an amino group to the brain. nih.gov This system can lead to a prolonged and constant level of the drug in the target organ. nih.gov
These targeted delivery strategies can be further enhanced by modifying the surface of the carriers with specific ligands, such as antibodies or peptides, to actively target specific cell surface proteins. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new compounds. nih.govwiley.combpasjournals.com
In Silico Design and Virtual Screening: AI and ML algorithms can be used to design novel analogues of this compound in silico. nih.govresearchgate.net These methods can predict the binding affinity of virtual compounds to a specific biological target, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net High-throughput virtual screening, powered by AI, can rapidly screen vast chemical libraries to identify new hits. nih.gov
Predictive Modeling (QSAR and ADMET):
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. nih.gov This allows for the prediction of the potency of newly designed molecules before they are synthesized.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. AI models can be trained on existing data to predict these properties, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. nih.gov
Lead Optimization: AI can significantly aid in the lead optimization phase by predicting how structural modifications will affect a compound's efficacy, toxicity, and pharmacokinetic properties. nih.gov This data-driven approach can guide medicinal chemists in making more informed decisions, reducing the time and cost associated with iterative synthesis and testing. researchgate.net The use of AI and ML is not limited to small molecules; these technologies are also being applied to the design and optimization of drug delivery systems. wiley.com
By leveraging these computational tools, researchers can explore a much larger chemical space, enhance the success rate of drug discovery campaigns, and ultimately bring new and improved therapies based on the this compound scaffold to the clinic more efficiently. nih.govbpasjournals.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
